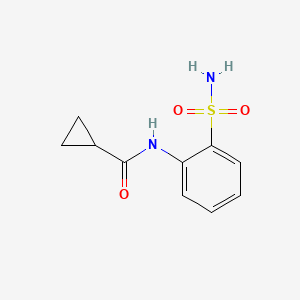

N-(2-sulfamoylphenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-sulfamoylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c11-16(14,15)9-4-2-1-3-8(9)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQRRGDXYRBKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Cyclopropanecarboxylic Acid Derivative

The cyclopropane ring is typically introduced via cyclopropanation of 2-phenyl acetonitrile derivatives. A widely used method involves the reaction of substituted 2-phenyl acetonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide or potassium hydroxide in aqueous medium. The reaction conditions are optimized at around 60 °C for 4–6 hours, often with the addition of phase transfer catalysts like tetra-n-butylammonium bromide to improve yield and reaction rate.

| Parameter | Optimal Condition | Yield (%) | Notes |

|---|---|---|---|

| Base | NaOH or KOH | 80-85 | Strong base preferred |

| Temperature | 60 °C | Higher temps reduce yield | |

| Phase Transfer Catalyst | Tetra-n-butylammonium bromide | Accelerates reaction | |

| Reaction Time | 4–6 hours | Without catalyst, up to 12 hours needed |

This step yields 1-phenylcyclopropane carbonitrile derivatives, which are subsequently hydrolyzed under acidic conditions (e.g., concentrated HCl) to convert the nitrile group into the corresponding carboxylic acid.

Introduction of the Sulfamoylphenyl Group

The 2-sulfamoylphenyl moiety is generally introduced via sulfonamide chemistry. Starting from 2-aminobenzenesulfonamide, the sulfonamide group is retained while the amino group serves as a coupling site. The sulfonamide precursor can be converted into an acid chloride intermediate using reagents such as thionyl chloride (SOCl2) in anhydrous dichloromethane. This acid chloride is then reacted with the amine-containing cyclopropanecarboxylic acid derivative in the presence of a base like triethylamine (TEA) to afford the amide bond formation.

Amide Bond Formation (Coupling Reaction)

The final coupling of the cyclopropanecarboxylic acid derivative with the 2-sulfamoylphenyl amine is typically achieved using peptide coupling reagents to promote amide bond formation under mild conditions. Commonly employed reagents include:

- HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-Hydroxybenzotriazole)

The reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), with bases like DIPEA (N,N-diisopropylethylamine) or triethylamine to neutralize the generated acid.

| Coupling Reagent | Base | Solvent | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 80-85 | 2-4 hours | High efficiency and yield |

| EDCI/HOBt | TEA | DCM | 70-80 | 12 hours | Mild conditions, commonly used |

The amidation step is critical and often requires optimization of reagent equivalents, solvent choice, and temperature to maximize yield and minimize side reactions.

Representative Synthetic Scheme Summary

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclopropanation of 2-phenyl acetonitrile | NaOH, 1,2-dibromoethane, TBAB, 60 °C, 4-6 h | 80-85 | Phase transfer catalyst improves yield |

| 2 | Hydrolysis of nitrile to carboxylic acid | Concentrated HCl, reflux | 75-80 | Converts nitrile to acid |

| 3 | Formation of acid chloride from carboxylic acid | SOCl2, anhydrous DCM, 0 °C to RT | 85-90 | Acid chloride intermediate |

| 4 | Amide coupling with 2-sulfamoylphenyl amine | HATU or EDCI/HOBt, DMF or DCM, base | 80-85 | Final product formation |

Research Findings and Optimization Notes

- The use of phase transfer catalysts significantly reduces reaction time and improves yield in the cyclopropanation step.

- Temperature control is crucial; excessive heat leads to reduced yields due to side reactions or decomposition.

- HATU coupling reagent combined with DIPEA in DMF provides superior yields and shorter reaction times compared to traditional carbodiimide methods.

- Steric hindrance around the amine or acid components can affect coupling efficiency, requiring tailored reaction conditions or alternative coupling agents.

- Purification typically involves chromatographic techniques using petroleum ether–ethyl acetate solvent systems to isolate the white solid final compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-sulfamoylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-sulfamoylphenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-sulfamoylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N-(2-sulfamoylphenyl)cyclopropanecarboxamide with structurally related cyclopropanecarboxamide derivatives:

Key Observations:

- Substituent Diversity : The target compound’s sulfamoyl group contrasts with electron-withdrawing groups (e.g., nitro, chloro in ) or heterocyclic systems (e.g., pyridin-2-yl in ). These differences impact electronic properties and solubility.

- Molecular Weight : Derivatives with bulkier substituents (e.g., compound 19 in , MW 372.87) may face challenges in bioavailability compared to simpler analogs (e.g., compound 24, MW 265.26).

- Biological Targets : Pyridin-2-yl derivatives exhibit kinase inhibition (GSK-3β/IKK2) or CFTR modulation , whereas sulfamoylphenyl derivatives lack explicit activity data.

Functional Implications

- Sulfamoyl vs. Sulfonyl: The sulfamoyl group (-SO₂NH₂) in the target compound offers hydrogen-bond donor/acceptor capabilities, unlike sulfonyl (-SO₂-) in pyridin-2-ylsulfonyl derivatives . This could enhance binding to polar enzyme pockets.

- Heterocyclic vs. Phenyl Cores : Pyridin-2-yl derivatives () introduce nitrogen atoms, enabling π-stacking and metal coordination, absent in purely phenyl-based analogs.

Biological Activity

N-(2-sulfamoylphenyl)cyclopropanecarboxamide, a compound featuring a sulfonamide functional group, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 252.29 g/mol. The presence of the cyclopropane ring and sulfonamide group contributes to its unique chemical reactivity and biological activity.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various carbonic anhydrases (CAs), which are pivotal in regulating pH and fluid balance in biological systems. Inhibition studies indicate that derivatives of this compound exhibit significant inhibitory effects on human and mycobacterial carbonic anhydrases, with inhibition constants ranging from nanomolar to micromolar levels .

- Anticonvulsant Activity : Research indicates that modifications in the structure of cyclopropanecarboxamides can lead to varying degrees of anticonvulsant activity. For instance, certain derivatives have demonstrated efficacy in animal models, suggesting a potential role in treating seizure disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Key observations include:

- Substituent Effects : Variations in the substituents on the phenyl ring significantly impact the compound's pharmacological profile. For example, the introduction of different alkyl groups has been associated with enhanced anticonvulsant properties .

- Comparative Analysis : A comparative analysis with similar compounds reveals that modifications such as the addition of difluoromethyl groups can enhance lipophilicity and potentially improve bioavailability.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-(4-sulfamoylphenyl)cyclopropanecarboxamide | Contains a sulfonamide group | Known for antibacterial properties |

| 2-(difluoromethylsulfonyl)pyridine | Pyridine ring instead of phenyl | Exhibits different electronic properties |

| N-(2-methylsulfonylphenyl)cyclopropanecarboxamide | Methylsulfonyl group | Potentially different biological activity |

Case Studies

- Anticonvulsant Activity Evaluation : A study evaluated various derivatives of cyclopropanecarboxamides for their anticonvulsant activity using the maximal electroshock (MES) test. Compounds with specific alkyl substitutions showed promising results, indicating that careful modification can lead to enhanced therapeutic effects .

- Inhibition Studies on Carbonic Anhydrases : Recent research demonstrated that certain derivatives of this compound exhibited strong inhibitory action against mycobacterial carbonic anhydrases, with some compounds showing better efficacy than established inhibitors like acetazolamide .

Q & A

Q. How can researchers assess the solubility and formulation stability of this compound?

- Methodological Answer : Solubility profiling in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) is essential. For aqueous stability, use HPLC to monitor degradation under physiological pH (e.g., 7.4). Derivatives with sulfonamide groups may form crystalline deposits in renal tissues, as observed in structurally related compounds, necessitating in situ mass spectrometry imaging for metabolite tracking .

Q. What preliminary assays are used to screen bioactivity?

- Methodological Answer :

- Kinase inhibition assays (e.g., GSK-3β, IKK2) for compounds with cyclopropanecarboxamide scaffolds. IC₅₀ values in the nanomolar range have been reported for analogs with pyridinyl substituents .

- Microplate-based toxicity screens (e.g., MTT assay) to evaluate cytotoxicity in cell lines.

Q. How is the compound’s purity validated for in vitro studies?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds. Compare retention times with synthetic intermediates. For trace impurity analysis, high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What strategies optimize This compound for dual kinase inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the sulfamoylphenyl group and cyclopropane ring. For example:

- Introducing electron-withdrawing groups (e.g., -CF₃) enhances kinase binding affinity.

- Replacing the sulfamoyl group with pyridinylsulfonyl moieties (as in patent derivatives) improves selectivity for GSK-3β and IKK2 .

Q. How do molecular docking studies inform target interactions?

- Methodological Answer : Docking into kinase active sites (e.g., using AutoDock Vina) reveals hydrogen bonding between the sulfamoyl group and conserved lysine residues. For analogs co-crystallized with proteins (e.g., PDB entry ligands), molecular dynamics simulations assess binding stability .

Q. What metabolic pathways are implicated in This compound degradation?

- Methodological Answer : In vivo studies of related sulfonamide derivatives identify bisulphonamide metabolites (e.g., benzene-1,2-disulphonamide) via hepatic sulfotransferase activity. LC-MS/MS assays in rodent plasma and urine can map metabolic stability .

Q. How should researchers resolve contradictions in reported biological activity?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Replicate studies under standardized protocols (e.g., Eurofins Panlabs panels) and validate using orthogonal methods (e.g., SPR for binding affinity). Cross-reference SAR data from patent literature .

Q. What mechanistic insights explain toxicity in non-target organisms?

- Methodological Answer : For pesticidal analogs (e.g., cyprofuram), toxicity arises from mitochondrial disruption. Perform transcriptomic profiling (RNA-seq) in model organisms (e.g., C. elegans) to identify dysregulated pathways. Compare with structurally distinct cyclopropanecarboxamides to isolate scaffold-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.